5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Description
5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 1072944-82-1) is a pyrazole derivative characterized by a 2,4-dimethylphenyl group at position 1, a methyl group at position 3, and a cyano substituent at position 4. Its molecular weight is 226.28 g/mol, and it is typically available at 95% purity . The compound’s structure combines electron-donating methyl groups with a polar cyano moiety, influencing its physicochemical properties and reactivity. Pyrazole derivatives are widely studied for applications in medicinal chemistry and materials science due to their versatility in forming hydrogen bonds and participating in cyclization reactions .
Properties
IUPAC Name |
5-amino-1-(2,4-dimethylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-8-4-5-12(9(2)6-8)17-13(15)11(7-14)10(3)16-17/h4-6H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKVGGICIOTHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674489 | |
| Record name | 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-82-1 | |
| Record name | 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-(2,4-dimethylphenyl)hydrazine with ethyl acetoacetate, followed by cyclization and subsequent nitrile formation. The reaction is usually carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe and economically viable.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Scientific Research Applications
5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several noteworthy applications in scientific research:
Medicinal Chemistry
This compound is being explored for its potential as an enzyme inhibitor , particularly in cancer research. Its unique structure allows it to interact with specific molecular targets, blocking enzyme activity that contributes to disease progression.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity . Research indicates that it could inhibit tumor growth and induce apoptosis in cancer cells. For instance, case studies have demonstrated its effectiveness against various cancer cell lines, including breast and liver cancer models.
Anti-inflammatory Activity
Research has also indicated that derivatives of this compound possess anti-inflammatory properties . These compounds have been synthesized and tested for their ability to modulate inflammatory responses in vitro.
Chemical Synthesis Building Block
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its versatile chemical structure allows for various modifications leading to new derivatives with potentially enhanced biological activities.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human liver carcinoma cells (HepG2). The results indicated significant inhibition of cell proliferation, suggesting the compound's potential as a therapeutic agent in liver cancer treatment.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound. The study revealed that it effectively binds to specific enzymes involved in tumor metabolism, leading to a decrease in tumor growth rates in preclinical models.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but it shows promise in modulating biological processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- For instance, the methoxy-substituted analog () exhibits a high melting point (228–229°C), attributed to hydrogen bonding from the -OCH₃ group .
- Electron-Withdrawing Groups (e.g., Nitro, Cyano): Nitro groups in the 2,4-dinitrophenyl analog () lower electron density at the pyrazole ring, increasing susceptibility to nucleophilic attack. Conversely, the cyano group at position 4 in all analogs enhances reactivity in condensation and cycloaddition reactions .
- Bromine’s polarizability in the 2-bromo-5-methylphenyl derivative () may enhance binding to hydrophobic protein pockets .
Biological Activity
5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1072944-82-1) is a heterocyclic compound belonging to the pyrazole family, which is noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor and in anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4 |
| Molecular Weight | 226.28 g/mol |
| InChI Key | QVKVGGICIOTHOU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in modulating various biological processes, including anti-inflammatory and anticancer activities .
Anticancer Potential
Several studies have explored the anticancer properties of pyrazole derivatives, including this compound. For instance, it has been reported that compounds within this structural class can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in cancer progression and inflammation. For example, it has shown promise as a monoamine oxidase B (MAO-B) inhibitor, which could have implications for neurodegenerative diseases .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds similar to this compound have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that this compound could be beneficial in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the 2,4-dimethylphenyl group enhances lipophilicity, potentially improving interactions with biological membranes and targets. Variations in substitution patterns on the pyrazole ring can significantly affect the compound's potency and selectivity against different biological targets .
Study on Anticancer Activity
In a study conducted by researchers investigating novel pyrazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential for further development as an anticancer agent .
Enzyme Inhibition Research
A comparative analysis of various pyrazole derivatives revealed that this compound displayed moderate inhibition against MAO-B with an IC50 value indicative of its effectiveness compared to known inhibitors . This positions it as a candidate for further exploration in neuroprotective therapies.
Q & A
Q. Supporting Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, HCl, reflux | 65–75 | >95% | |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 80–85 | >98% |
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer :
Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Key signals include δ 2.54 (s, 3H, CH₃), δ 6.09–7.59 (Ar-H), and δ 9.67 (s, 2H, NH₂) .
- IR : Confirm nitrile (C≡N) stretch at ~2296 cm⁻¹ and NH₂ absorption at ~3237 cm⁻¹ .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., pyrazole ring planarity) for structural validation .
Q. Example Data :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.54 (CH₃), δ 6.09–7.59 (Ar-H) | |
| IR (neat) | 2296 cm⁻¹ (C≡N), 3237 cm⁻¹ (NH₂) |
Basic: What are the optimal storage conditions to maintain compound stability?
Q. Methodological Answer :
- Temperature : Store at room temperature (20–25°C) in inert atmosphere (argon/nitrogen) to prevent oxidation .
- Light Sensitivity : Protect from light using amber vials to avoid photodegradation .
- Moisture Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the nitrile group .
Advanced: How can isomerism during synthesis impact experimental outcomes, and how is this resolved?
Methodological Answer :
Isomer ratios (e.g., 1H vs. 2H pyrazole tautomers) depend on substituent electronic effects:
- Electron-Withdrawing Groups (EWGs) : Stabilize the 1H-tautomer, favoring its formation .
- Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or fractional crystallization to separate isomers.
- Analysis : Monitor isomer ratios via ¹H NMR (e.g., NH₂ proton splitting patterns) .
Q. Case Study :
| Substituent | 1H:2H Isomer Ratio | Reference |
|---|---|---|
| 4-CN (Nitrile) | 85:15 | |
| 4-OCH₃ | 60:40 |
Advanced: What mechanisms underlie its biological activity, and how are these studied experimentally?
Methodological Answer :
The compound’s bioactivity (e.g., antifungal, insecticidal) is linked to:
Nitrile Group : Acts as a hydrogen-bond acceptor, interacting with enzyme active sites (e.g., cytochrome P450) .
Aryl Substituents : Enhance lipophilicity, improving membrane penetration.
Q. Experimental Approaches :
Q. Resolution Protocol :
Q. Example :
| Parameter | Reported Value (Lit.) | Observed Value | Reference |
|---|---|---|---|
| Melting Point | 229–230°C | 228–229°C | |
| ¹H NMR (NH₂) | δ 9.67 (CDCl₃) | δ 9.70 (CDCl₃) |
Advanced: What computational tools are recommended for predicting reactivity or degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
